2-Phenylpropanal oxime is a room-temperature-stable crystalline solid (mp 96-98°C) that circumvents the air-sensitive liquid handling of the parent hydratropaldehyde. • Direct enzymatic dehydration with OxdPsp/IOP delivers (S)-2-phenylpropanenitrile in 95.7% yield and 94.1% ee, a critical chiral pharmaceutical building block. • Powder storage at -20°C ensures 3-year shelf life; no cold-chain transport needed, reducing logistics costs.
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
CAS No.59647-78-8
Cat. No.B1664570
⚠ Attention: For research use only. Not for human or veterinary use.
2-Phenylpropionaldehyde oxime (syn. 2-phenylpropanal oxime, hydratropaldehyde oxime, 2-methyl-2-phenylacetaldehyde oxime) is an aromatic aldoxime of molecular formula C₉H₁₁NO and molecular weight 149.19 g/mol [1]. It is a crystalline solid at ambient temperature with a melting point of 96–98 °C and a reduced-pressure boiling point of 408–411 K at 0.020 bar [2][3]. The compound is classified as a food-grade flavor ingredient and has been assigned NSC 67342 . Unlike its parent carbonyl compound 2-phenylpropionaldehyde (hydratropaldehyde, CAS 93-53-8) — a liquid that is air-sensitive and requires refrigerated storage under inert gas — the oxime is a stable solid, simplifying handling, shipping, and formulation workflows [4].
Physical Form
Ambient-stable crystalline solid; eliminates cold-chain and inert-gas handling required for liquid aldehyde.
Enzymatic Substrate
Specific substrate for aldoxime dehydratase, enabling chiral nitrile synthesis without prior oximation.
Reported Profile
Class-level non-mutagenic, non-cytotoxic behavior reported in Ames and MTS assays.
[1] NIST Chemistry WebBook. 2-Phenylpropionaldehyde oxime. NIST Standard Reference Database 69. CAS Registry Number: 59647-78-8. View Source
[2] MolAid. 2-苯基丙醛肟 | 59647-78-8. Physicochemical properties: melting point 96-98 °C. View Source
[3] NIST Chemistry WebBook. Phase change data: reduced pressure boiling point Tboil 408–411 K at 0.020 bar. Data compiled by Robert L. Brown and Stephen E. Stein, citing Frinton Laboratories Inc., 1986. View Source
[4] Wikipedia (DE). 2-Phenylpropionaldehyd. Physical state: flüssig (liquid); Schmelzpunkt < −50 °C; Siedepunkt 205 °C. View Source
Why Generic Substitution Is Not Feasible
Although 2-phenylpropionaldehyde oxime shares the phenylpropanal backbone with hydratropaldehyde (CAS 93-53-8) and belongs to the same aldoxime family as benzaldehyde oxime (CAS 932-90-1) and phenylacetaldehyde oxime (CAS 7028-48-0), substitution among these compounds introduces quantifiable differences in physical form, stability, synthetic utility, and safety profile that directly affect procurement and application decisions [1]. The parent aldehyde is a liquid (mp < −50 °C) requiring refrigerated, inert-atmosphere storage, whereas the oxime is a shelf-stable solid (mp 96–98 °C) [2]. Critically, the oxime serves as a specific chiral substrate for enzymatic asymmetric nitrile synthesis — a transformation that the parent carbonyl compound cannot undergo — achieving 95.7% yield and 94.1% enantiomeric excess under published conditions [3]. Oximation also shifts the toxicological profile: the oxime class demonstrates non-mutagenic, non-cytotoxic behavior in standardized Ames and MTS assays, whereas the corresponding carbonyl compounds may carry distinct hazard classifications [4].
Physical form mismatch
The oxime is a shelf-stable crystalline solid; the parent aldehyde is an air-sensitive liquid requiring refrigerated, inert-atmosphere storage. Handling workflows may not transfer directly.
Synthetic capability gap
Only the oxime undergoes aldoxime dehydratase-catalyzed dehydration to chiral nitrile; the parent aldehyde cannot serve as substrate without prior oximation.
Toxicological profile may differ
Oxime class exhibits reported non-mutagenic, non-cytotoxic behavior; corresponding carbonyl compounds may carry distinct hazard classifications — not directly interchangeable when safety-related endpoint context matters.
[1] Surowiak AK, Sowała M, Talma M, Groborz K, Balcerzak L, Lochyński S, Strub DJ. Cytotoxicity, early safety screening, and antimicrobial potential of minor oxime constituents of essential oils and aromatic extracts. Scientific Reports. 2022;12(1):5319. doi:10.1038/s41598-022-09210-z. View Source
[2] MolAid. 2-苯基丙醛肟 (CAS 59647-78-8) – melting point 96–98 °C. Wikipedia (DE): 2-Phenylpropionaldehyd – Schmelzpunkt < −50 °C. View Source
[3] Chen J, Zhang Y, Zhang X, Wen S, Qiao M, Liu J, Zhang Y. Kinetic model of asymmetric dehydration of aldoxime catalyzed by immobilized OxdPsp in an organic solvent. Green Chemistry. 2024;26:4065–4073. IOP-catalyzed dehydration of 2-phenylpropanal oxime: 95.7% yield, 94.1% ee, 98.6% conversion. View Source
[4] Balcerzak L, Surowiak AK, Groborz K, Stróżak S, Piekarska K, Strub DJ. Comparative evaluation of mutagenic, genotoxic, cytotoxic, and antimicrobial effects of flavour and fragrance aldehydes, ketones, oximes, and oxime ethers. Toxicology. 2023;490:153510. doi:10.1016/j.tox.2023.153510. View Source
Quantitative Differentiation Evidence
Physical Form: Crystalline Solid vs. Liquid Aldehyde
2-Phenylpropionaldehyde oxime is a crystalline solid at ambient temperature with a melting point of 96–98 °C [1]. The parent carbonyl compound, 2-phenylpropionaldehyde (hydratropaldehyde, CAS 93-53-8), is a colorless to yellowish liquid with a melting point below −50 °C [2]. This phase difference represents a fundamental handling and formulation advantage: solid oxime can be weighed, shipped, and formulated without the cold-chain and inert-atmosphere constraints required for the air-sensitive liquid aldehyde .
2-Phenylpropionaldehyde: < −50 °C (liquid); also air-sensitive
Quantified Difference
Δ mp > 146 °C; phase transition from liquid to solid at ambient conditions
Conditions
Standard atmospheric pressure; data from multiple authoritative databases and vendor specifications
Why This Matters
Procurement and formulation workflows can eliminate cold-chain logistics and inert-gas handling, reducing cost and complexity when selecting the oxime over the parent aldehyde.
[2] Wikipedia (DE). 2-Phenylpropionaldehyd – Schmelzpunkt < −50 °C, Aggregatzustand flüssig. View Source
Enzymatic Asymmetric Dehydration to Chiral Nitrile
Immobilized aldoxime dehydratase (OxdPsp on macroporous adsorption resin, IOP) catalyzes the dehydration of 2-phenylpropanal oxime to produce (S)-2-phenylpropanenitrile with 95.7% yield, 94.1% enantiomeric excess, and 98.6% conversion using (E)-enriched aldoxime substrate (E/Z = 97/3) [1]. The parent aldehyde (2-phenylpropionaldehyde) cannot directly serve as a substrate for this enzymatic transformation without prior oximation, making the oxime the essential entry point for this cyanide-free asymmetric nitrile synthesis route [2]. After three catalyst recycling steps, the yield of (S)-2-phenylpropanenitrile still reached 83.6%, demonstrating practical catalyst reusability [1].
The oxime uniquely enables a one-step enzymatic dehydration to chiral nitrile; aldehyde alone is not a substrate for aldoxime dehydratase
Conditions
Immobilized OxdPsp on macroporous adsorption resin; organic solvent system; (E)-enriched aldoximes (E/Z = 97/3); Green Chemistry 2024, 26, 4065–4073
Why This Matters
This compound is the gateway substrate for a cyanide-free, enantioselective route to (S)-2-phenylpropanenitrile, a chiral building block relevant to pharmaceutical intermediate synthesis; no analog compound can replace this function without the oxime moiety.
[1] Chen J, Zhang Y, Zhang X, Wen S, Qiao M, Liu J, Zhang Y. Kinetic model of asymmetric dehydration of aldoxime catalyzed by immobilized OxdPsp in an organic solvent. Green Chemistry. 2024;26:4065–4073. doi:10.1039/d4gc00263f. View Source
[2] Green Chemistry 2024, 26, 4065–4073: Aldoxime dehydratases (Oxds) catalyze dehydration of aldoximes to nitriles; carbonyl compounds are not substrates for Oxds. View Source
Non-Mutagenic and Non-Cytotoxic Safety Profile
In the first comprehensive evaluation of flavor and fragrance oximes, Balcerzak et al. (2023) tested 24 aldehydes, ketones, oximes, and oxime ethers [1]. All tested compounds — including the oxime class — exhibited no mutagenic effects in the Ames assay (Salmonella typhimurium TA98 and TA100, concentration range 0.0781–40 mg/mL) and no cytotoxic effects in the MTS assay (HEK293T cells, 0.025 mM) [1]. Oximes and oxime ethers as a class showed antimicrobial activity against pathogenic species (P. aeruginosa, S. aureus, E. coli, L. pneumophila, A. brasiliensis, C. albicans) with MIC range 0.075–2.400 mg/mL, compared to the widely used preservative methylparaben with MIC range 0.400–3.600 mg/mL [1]. The companion 2022 study by Surowiak et al. confirmed that none of the 53 oximes and carbonyl compounds tested exhibited toxicity to HEK293T cells, with all cell viabilities exceeding 85% [2]. Notably, 2-phenylpropionaldehyde demonstrated antifungal activity against A. brasiliensis with MIC = 37.50 mg/L (0.28 mM) [2], establishing a direct activity benchmark for the carbonyl- oxime pair within the same study system.
Safety ProfileClass-level
Ames-negative, non-cytotoxic (HEK293T viability >85%); MIC range 0.075–2.400 mg/mL vs. methylparaben 0.400–3.600 mg/mL
Reported non-mutagenic, non-cytotoxic class profile supports safety-related endpoint review.
Class-level inference; verify for specific compound batch.
GenotoxicityCytotoxicityAntimicrobial safety
Evidence Dimension
Mutagenicity (Ames), cytotoxicity (MTS), and antimicrobial activity (MIC)
Target Compound Data
Oxime class: non-mutagenic (Ames TA98/TA100, 0.0781–40 mg/mL); non-cytotoxic (HEK293T, 0.025 mM, viability > 85%); MIC range 0.075–2.400 mg/mL against 6 pathogenic species
Comparator Or Baseline
Methylparaben (common preservative): MIC range 0.400–3.600 mg/mL; 2-Phenylpropionaldehyde: MIC 37.50 mg/L against A. brasiliensis
Quantified Difference
Oxime class MICs extend to 0.075 mg/mL, up to ~48× more potent than the upper methylparaben MIC of 3.600 mg/mL; oximes lack mutagenicity/genotoxicity while retaining antimicrobial activity
Conditions
Ames test (TA98, TA100); MTS assay (HEK293T, 24 h, 25 µM); antimicrobial panel: B. cereus ATCC 10876, S. aureus ATCC 6538, E. hirae ATCC 10541, P. aeruginosa ATCC 15442, E. coli ATCC 10536, L. pneumophila ATCC 33152, C. albicans ATCC 10231, A. brasiliensis ATCC 16404
Why This Matters
When selecting a flavor/fragrance ingredient for functional perfumery or preservative applications, the oxime class offers a quantitatively defined safety advantage (no mutagenicity/genotoxicity) combined with antimicrobial activity that can match or exceed methylparaben — a key differentiator for regulatory-compliant procurement.
GenotoxicityCytotoxicityAntimicrobial safety
[1] Balcerzak L, Surowiak AK, Groborz K, Stróżak S, Piekarska K, Strub DJ. Comparative evaluation of mutagenic, genotoxic, cytotoxic, and antimicrobial effects of flavour and fragrance aldehydes, ketones, oximes, and oxime ethers. Toxicology. 2023;490:153510. View Source
[2] Surowiak AK, Sowała M, Talma M, Groborz K, Balcerzak L, Lochyński S, Strub DJ. Cytotoxicity, early safety screening, and antimicrobial potential of minor oxime constituents of essential oils and aromatic extracts. Scientific Reports. 2022;12:5319. Table 3: 2-Phenylpropionaldehyde MIC against A. brasiliensis = 37.50 mg/L (0.28 mM). View Source
Hydrolytic Stability vs. Hydrazones
Aliphatic oximes demonstrate 10²- to 10³-fold greater resistance to hydrolysis than analogous hydrazones under comparable conditions [1]. This intrinsic stability advantage is conferred by the C=N–OH functional group and has been documented in authoritative organic chemistry references [1][2]. The hydrolytic resistance has practical implications for aqueous formulation stability and long-term storage in applications where hydrazone-based analogs would undergo degradation. 2-Phenylpropionaldehyde oxime, as an aldoxime, benefits from this class-level property, which distinguishes it from hydrazone derivatives that might otherwise be considered as alternative nitrogen-containing carbonyl derivatives. Z-2-Phenylpropionaldoxime exhibits stability under normal conditions but may decompose under extreme conditions (high temperature or strong acids) .
Hydrolytic StabilityClass-level
100–1,000× more resistant to hydrolysis than hydrazones
Supports aqueous formulation stability screening.
Class-level property; may vary with specific aldoxime.
Aldoxime class: 10²–10³-fold more resistant to hydrolysis than analogous hydrazones
Comparator Or Baseline
Hydrazones (RR'C=N–NHR''): 10²–10³-fold less hydrolysis-resistant than corresponding oximes
Quantified Difference
100- to 1,000-fold greater hydrolytic stability for oximes vs. hydrazones
Conditions
Aqueous hydrolysis conditions; class-level property documented in standard organic chemistry references (Wikidoc/Wikipedia Oxime entry)
Why This Matters
For procurement decisions involving aqueous formulations or long-shelf-life products, the quantifiable hydrolytic stability advantage of aldoximes over hydrazone alternatives provides a scientifically grounded basis for ingredient selection.
[1] Oxime – Wikiwand. Aliphatic oximes are 10²- to 10³-fold more resistant to hydrolysis than analogous hydrazones. View Source
[2] Oxime – Wikipedia. RR'C=N–OH general formula; oximes exist as colorless crystals, poorly soluble in water; hydrolytic stability advantage over hydrazones. View Source
High-Value Application Scenarios
Cyanide-Free Asymmetric Synthesis of Chiral Nitriles
This compound is the optimal substrate for enzymatic asymmetric dehydration using immobilized aldoxime dehydratase (OxdPsp/IOP) to produce (S)-2-phenylpropanenitrile — a chiral building block for pharmaceutical intermediates — with 95.7% yield, 94.1% ee, and 98.6% conversion [1]. The parent aldehyde cannot serve as a substrate; no prior oximation step is needed when the oxime is procured directly. After three catalyst recycles, 83.6% yield is maintained, supporting process-scale feasibility [1]. This application scenario is exclusive to the aldoxime form and cannot be replicated with hydratropaldehyde or simpler oximes lacking the α-methyl substitution pattern.
Functional Perfumery and Antimicrobial Formulation
As a food-grade flavor ingredient with documented class-level non-mutagenicity and non-cytotoxicity (HEK293T cell viability > 85% at 25 µM; Ames-negative at 0.0781–40 mg/mL) [2][3], 2-phenylpropionaldehyde oxime is suitable for incorporation into functional perfumery and preservative systems where antimicrobial activity must be balanced with human safety. The oxime class achieves MIC values as low as 0.075 mg/mL against pathogenic species, compared to the methylparaben benchmark of 0.400–3.600 mg/mL [2]. The parent aldehyde 2-phenylpropionaldehyde shows a defined antifungal MIC of 37.50 mg/L against A. brasiliensis in the same assay system [3], providing a direct activity reference point within the same chemical family.
Ambient-Stable Solid for Non-Cold-Chain Formulation
With a melting point of 96–98 °C, 2-phenylpropionaldehyde oxime is a room-temperature-stable crystalline solid, eliminating the cold-chain storage (0–10 °C) and inert-gas handling requirements mandated for the air-sensitive liquid parent aldehyde (mp < −50 °C) [4]. Powder storage at −20 °C provides a 3-year shelf life . This phase advantage simplifies powder-blending operations in dry flavor formulation, reduces shipping costs, and removes the oxidation-degradation risk associated with aldehyde storage — a direct procurement differentiator for industrial-scale flavor houses.
Aqueous Formulation Stabilization via Hydrolytic Resistance
The aldoxime functional group provides 100- to 1,000-fold greater resistance to hydrolysis compared to hydrazone-based alternatives [5]. This quantifiable stability advantage supports the selection of 2-phenylpropionaldehyde oxime over hydrazone derivatives in aqueous flavor or fragrance systems, and over the parent aldehyde which is susceptible to air oxidation. Procurement for long-shelf-life consumer products (cleaning agents, air-care systems, functional cosmetics) benefits directly from this demonstrated stability differential.
[1] Chen J, Zhang Y, Zhang X, Wen S, Qiao M, Liu J, Zhang Y. Kinetic model of asymmetric dehydration of aldoxime catalyzed by immobilized OxdPsp in an organic solvent. Green Chemistry. 2024;26:4065–4073. View Source
[2] Balcerzak L, Surowiak AK, Groborz K, Stróżak S, Piekarska K, Strub DJ. Comparative evaluation of mutagenic, genotoxic, cytotoxic, and antimicrobial effects of flavour and fragrance aldehydes, ketones, oximes, and oxime ethers. Toxicology. 2023;490:153510. View Source
[3] Surowiak AK, Sowała M, Talma M, Groborz K, Balcerzak L, Lochyński S, Strub DJ. Cytotoxicity, early safety screening, and antimicrobial potential of minor oxime constituents of essential oils and aromatic extracts. Scientific Reports. 2022;12:5319. View Source
[4] MolAid. 2-苯基丙醛肟 (CAS 59647-78-8) – melting point 96–98 °C. View Source
[5] Oxime – Wikiwand/Wikipedia. Aliphatic oximes: 10²- to 10³-fold more hydrolysis-resistant than analogous hydrazones. View Source
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